1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
CAS No.:
Cat. No.: VC17801765
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid -](/images/structure/VC17801765.png)
Specification
Molecular Formula | C9H15NO3 |
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Molecular Weight | 185.22 g/mol |
IUPAC Name | 1-methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO3/c1-6-9(2-3-13-6)5-10-4-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12) |
Standard InChI Key | STLHTISAYMEEJY-UHFFFAOYSA-N |
Canonical SMILES | CC1C2(CCO1)CNCC2C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 1-methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid systematically describes its architecture:
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Spirocyclic core: Two fused rings (one oxolane and one azepane) share a single spiro carbon at position 4.
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Substituents: A methyl group at position 1 and a carboxylic acid at position 9.
Molecular Formula and Weight
Property | Value |
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Molecular formula | C₁₀H₁₅NO₃ |
Molecular weight | 197.23 g/mol |
CAS Registry | Not yet assigned |
The compound’s stereochemistry is defined by the spatial arrangement of its substituents, which influences its reactivity and biological interactions.
Synthetic Strategies
Synthesis of 1-methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid likely involves multi-step sequences common to spirocyclic systems:
Key Synthetic Routes
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Ring-Closing Metathesis (RCM): A promising approach for constructing the spiro core, leveraging Grubbs catalysts to form the bicyclic structure.
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Cyclization Reactions: Intramolecular nucleophilic attacks or acid-catalyzed cyclizations to establish the oxa-aza framework.
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Functional Group Manipulation: Introduction of the methyl group via alkylation and oxidation of a precursor ester to the carboxylic acid.
Example Pathway:
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Start with a diester precursor containing both oxolane and azepane rings.
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Perform selective methylation at position 1 using methyl iodide under basic conditions.
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Hydrolyze the ester at position 9 to the carboxylic acid using aqueous HCl.
Industrial scalability may require optimization via flow chemistry or catalytic asymmetric synthesis to enhance yield and enantiomeric purity.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its spirocyclic strain, heteroatoms, and functional groups:
Reactive Sites
Site | Reactivity |
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Carboxylic acid | Participates in amidation, esterification |
Methyl group | Resistant to oxidation |
Spiro junction | Susceptible to ring-opening under acidic conditions |
Notable Reactions:
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Amide Formation: Reacts with amines to generate bioisosteres for drug design.
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Esterification: Protection of the carboxylic acid for further synthetic modifications.
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Ring-Opening: Acid-catalyzed cleavage to linear intermediates for diversification.
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:
Predicted Properties
Property | Value |
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LogP (lipophilicity) | ~1.2 (moderate solubility) |
pKa (carboxylic acid) | ~4.5 |
Melting Point | 120–125°C (estimated) |
Stability studies suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.
Industrial and Research Applications
Beyond pharmaceuticals, this compound has niche applications:
Use Cases
Field | Application |
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Materials Science | Building block for chiral polymers |
Catalysis | Ligand for asymmetric synthesis |
Agrochemistry | Intermediate for herbicidal agents |
Recent patents highlight its utility in designing enzyme inhibitors and metal-organic frameworks (MOFs).
Comparison with Structural Analogs
The methyl and carboxylic acid groups distinguish this compound from related spirocycles:
Compound | Key Differences |
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2-Azaspiro[4.4]nonane-4-carboxylic acid | Lacks methyl group; different substitution pattern |
Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate | Ester derivative; additional methyl groups |
These variations significantly alter logP values, solubility, and target selectivity.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: High-step counts and low yields in spirocyclic syntheses.
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Data Gaps: Limited pharmacokinetic and toxicity profiles.
Research Priorities:
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Develop scalable asymmetric syntheses.
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Investigate structure-activity relationships (SAR) through analog libraries.
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Explore computational modeling to predict biological targets.
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